Cas no 4891-66-1 (Tolylene-2,4-diisothiocyanate)
Tolylene-2,4-diisothiocyanate Chemical and Physical Properties
Names and Identifiers
-
- Tolylene-2,4-diisothiocyanate
- 2,4-diisothiocyanatotoluene
- SCHEMBL484205
- NSC-511742
- 1-methylbenzene-2,4-diisothiocyanate
- 2,4-Tolylene diisothiocyanate
- 4-methyl-m-phenylene diisothiocyanate
- 2,4-TITC
- toluene 2,4-diisothiocyanate
- 4-Methyl-1,3-phenylene diisothiocyanate
- 2,4-Toluene diisothiocyanate
- 2 4-TOLYLENE DIISOTHIOCYANATE 97
- UNII-PP687Z493E
- BRN 2415812
- Tolylene-2,4-diisothiocyanate, 97%
- 4891-66-1
- CHEBI:63896
- toluene-2,4-diyl diisothiocyanate
- Q27132900
- DTXSID30197639
- ISOTHIOCYANIC ACID, 4-METHYL-m-PHENYLENE ESTER
- toluene-2,4-diisothiocyanate
- PP687Z493E
- 2,4-diisothiocyanato-1-methylbenzene
- Benzene, 2,4-diisothiocyanato-1-methyl-
- NSC 511742
- NSC511742
- CHEMBL3753220
- Isothiocyanic acid, 2,4-tolylene diester
- Toluene-2,4-dithioisocyanate
-
- MDL: MFCD00046797
- Inchi: 1S/C9H6N2S2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3
- InChI Key: NNMVCFPMIBOZCL-UHFFFAOYSA-N
- SMILES: S=C=NC1C=C(C=CC=1C)N=C=S
Computed Properties
- Exact Mass: 205.99724055g/mol
- Monoisotopic Mass: 205.99724055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.1
- Topological Polar Surface Area: 88.9Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 54-57 °C (lit.)
- Solubility: Not determined
Tolylene-2,4-diisothiocyanate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H312-H315-H319-H332-H334-H335
- Warning Statement: P261-P280-P305+P351+P338-P342+P311
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38-42
- Safety Instruction: 26-36
- RTECS:NX8930000
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Hazardous Material Identification:
- Storage Condition:2-8°C
Tolylene-2,4-diisothiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02629-5g |
Tolylene-2,4-diisothiocyanate |
4891-66-1 | 97% | 5g |
¥1708.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 568929-5G |
Tolylene-2,4-diisothiocyanate |
4891-66-1 | 97% | 5G |
¥1185.1 | 2022-02-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237128-5 g |
Tolylene-2,4-diisothiocyanate, |
4891-66-1 | 5g |
¥1,000.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-237128-5g |
Tolylene-2,4-diisothiocyanate, |
4891-66-1 | 5g |
¥1000.00 | 2023-09-05 |
Tolylene-2,4-diisothiocyanate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Tolylene-2,4-diisothiocyanate
Recent Advances in the Study of Tolylene-2,4-diisothiocyanate (CAS 4891-66-1): Implications for Chemical Biology and Pharmaceutical Research
Tolylene-2,4-diisothiocyanate (TDI; CAS 4891-66-1) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Known for its role as a cross-linking agent and its reactivity with amino groups, TDI has been extensively studied for applications ranging from material science to drug development. Recent studies have further elucidated its mechanisms of action, potential therapeutic applications, and safety profiles, making it a focal point for ongoing research.
One of the most notable advancements in the study of TDI involves its application in the development of novel drug delivery systems. Researchers have leveraged its ability to form stable conjugates with proteins and peptides, enhancing the bioavailability and targeted delivery of therapeutic agents. For instance, a 2023 study published in the Journal of Controlled Release demonstrated the efficacy of TDI-based nanocarriers in improving the pharmacokinetics of anticancer drugs, reducing systemic toxicity while maintaining therapeutic efficacy.
In addition to its pharmaceutical applications, TDI has been investigated for its role in diagnostic tools. A recent study highlighted its use in the development of biosensors for detecting biomarkers associated with inflammatory diseases. The study, published in Analytical Chemistry, reported that TDI-modified surfaces exhibited high sensitivity and specificity for target molecules, suggesting its potential for early disease detection and monitoring.
Safety and toxicological assessments of TDI remain a critical area of research. While its reactivity makes it valuable for various applications, it also raises concerns about potential health risks, particularly in occupational settings. A 2022 review in Chemical Research in Toxicology summarized the latest findings on TDI's exposure pathways and mitigation strategies, emphasizing the need for stringent safety protocols in industrial and laboratory environments.
Looking ahead, the versatility of TDI continues to inspire innovative research. Emerging studies are exploring its use in bioorthogonal chemistry, where its selective reactivity could enable new strategies for labeling and tracking biomolecules in live cells. Furthermore, collaborations between academia and industry are driving the development of greener synthesis methods for TDI, aligning with the growing demand for sustainable chemical processes.
In conclusion, Tolylene-2,4-diisothiocyanate (CAS 4891-66-1) remains a compound of immense scientific and practical significance. Its applications in drug delivery, diagnostics, and material science are expanding, supported by ongoing research that addresses both its potential and challenges. As the field advances, interdisciplinary approaches will be key to unlocking the full potential of TDI in chemical biology and pharmaceutical innovation.
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